4-[(4-Propoxyphenyl)sulfonyl]morpholine
Description
4-[(4-Propoxyphenyl)sulfonyl]morpholine is a sulfonamide derivative featuring a morpholine ring linked to a 4-propoxy-substituted phenyl group via a sulfonyl bridge. This article compares its hypothetical properties and synthetic routes with structurally similar compounds, leveraging data from analogs with varying substituents.
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
4-(4-propoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H19NO4S/c1-2-9-18-12-3-5-13(6-4-12)19(15,16)14-7-10-17-11-8-14/h3-6H,2,7-11H2,1H3 |
InChI Key |
HOROZHFAZTWIAO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Morpholine sulfonamides differ primarily in the substituents on the phenyl ring. Key analogs and their properties are summarized below:
Table 1: Comparative Physicochemical Properties of Morpholine Sulfonamides
*Lipophilicity trends inferred from substituent effects: Propoxy > Methoxy > H > Fluoro > Nitro.
Key Observations :
Key Observations :
Key Observations :
- Antimicrobial Activity : Sulfonamides with electron-donating substituents (e.g., methoxy) show enhanced activity against Gram-positive bacteria .
- Agrochemical Potential: Methoxy derivatives demonstrate herbicidal activity, suggesting that the propoxy analog might exhibit similar or improved efficacy due to increased lipophilicity .
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